molecular formula C27H22N4O4S B307245 ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)amino]benzoate

ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)amino]benzoate

Cat. No.: B307245
M. Wt: 498.6 g/mol
InChI Key: YIPAKXVAODDAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)amino]benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)amino]benzoate typically involves multi-step organic reactionsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and benzimidazole rings. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

Ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzimidazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar compounds include other thiazole and benzimidazole derivatives, such as:

Properties

Molecular Formula

C27H22N4O4S

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 4-[[2-(4-ethoxycarbonylphenyl)imino-[1,3]thiazolo[3,2-a]benzimidazol-1-ylidene]amino]benzoate

InChI

InChI=1S/C27H22N4O4S/c1-3-34-25(32)17-9-13-19(14-10-17)28-23-24(29-20-15-11-18(12-16-20)26(33)35-4-2)36-27-30-21-7-5-6-8-22(21)31(23)27/h5-16H,3-4H2,1-2H3

InChI Key

YIPAKXVAODDAPV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)C(=O)OCC)SC4=NC5=CC=CC=C5N24

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)C(=O)OCC)SC4=NC5=CC=CC=C5N24

Origin of Product

United States

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